molecular formula C19H24N8O B15117978 3-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,5-dimethyl-1H-pyrazole

3-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,5-dimethyl-1H-pyrazole

Cat. No.: B15117978
M. Wt: 380.4 g/mol
InChI Key: FDHXEGGBLBPPPS-UHFFFAOYSA-N
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Description

3-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,5-dimethyl-1H-pyrazole is a complex heterocyclic compound It features a unique structure that combines multiple ring systems, including triazole, pyridazine, pyrrole, and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,5-dimethyl-1H-pyrazole involves multiple steps, starting with the preparation of the individual ring systems. The triazole ring can be synthesized via cyclocondensation reactions involving hydrazines and carboxylic acids or their derivatives . The pyridazine ring is typically formed through the reaction of hydrazines with 1,4-diketones . The pyrrole ring can be synthesized using Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . Finally, the pyrazole ring is formed through the reaction of hydrazines with β-diketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,5-dimethyl-1H-pyrazole is unique due to its combination of multiple ring systems, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H24N8O

Molecular Weight

380.4 g/mol

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C19H24N8O/c1-4-16-20-21-17-5-6-18(23-27(16)17)25-8-13-10-26(11-14(13)9-25)19(28)15-7-12(2)24(3)22-15/h5-7,13-14H,4,8-11H2,1-3H3

InChI Key

FDHXEGGBLBPPPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=NN(C(=C5)C)C

Origin of Product

United States

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